Lotucaine
Overview
Description
LOTUCAINE is a recently developed local anesthetic drug known for its reduced acute and chronic toxicity. It is chemically identified as 1-(2-Methylphenoxy)-3-(2,2,5,5-tetramethyl-1-pyrrolidinyl)-2-propanol . This compound is used primarily in medical settings to provide local anesthesia during various procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LOTUCAINE involves several steps, starting with the preparation of the intermediate compounds. The primary synthetic route includes the reaction of 2-methylphenol with epichlorohydrin to form 1-(2-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 2,2,5,5-tetramethyl-1-pyrrolidine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
LOTUCAINE undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and hydrochloric acid are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
LOTUCAINE has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of local anesthetics and their chemical properties.
Biology: Employed in research on nerve conduction and pain management.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety as a local anesthetic.
Industry: Applied in the development of new anesthetic formulations and delivery systems.
Mechanism of Action
LOTUCAINE exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and conduction of nerve impulses. This action results in localized numbness and pain relief. The molecular targets include voltage-gated sodium channels, and the primary pathway involves the inhibition of sodium ion influx into the nerve cells .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action.
Bupivacaine: Known for its longer duration of action compared to LOTUCAINE.
Prilocaine: Often used in combination with other anesthetics for enhanced effects
Uniqueness of this compound
This compound is unique due to its reduced acute and chronic toxicity, making it a safer alternative for patients with sensitivity to other local anesthetics. Additionally, its chemical structure allows for more efficient synthesis and higher purity in industrial production .
Properties
CAS No. |
52304-85-5 |
---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |
InChI Key |
ALJMIOMYHUNJQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |
Appearance |
Solid powder |
48187-15-1 52304-85-5 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
23875-59-4 (mono-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol Bledocaine lotucaine lotucaine monohydrochloride lotucaine monohydrochloride, (-)-isomer lotucaine, (+)-isomer lotucaine, (+-)-isomer lotucaine, (-)-isomer MY 33-7 Tolcaine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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